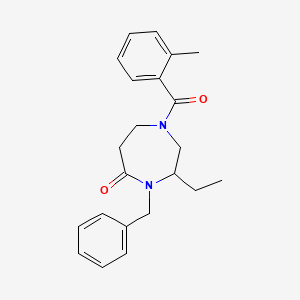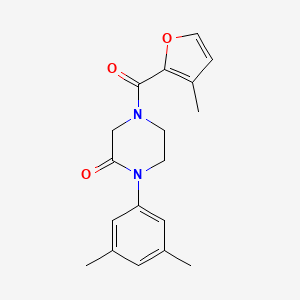![molecular formula C23H22N2O7 B5500022 2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Lovro Selič et al. (1997) describe the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetoacetic esters, a process that might share similarities with the synthesis of the compound due to the involvement of pyrimidinyl groups (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis for unambiguous structure determination of a complex organic molecule, highlighting the importance of this method in confirming molecular structures (Isuru R. Kumarasinghe, V. Hruby, & G. Nichol, 2009).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are crucial for understanding a compound's behavior in various environments. Pimenova et al. (2003) investigated the reactions of a related compound, providing insights into its reactivity patterns that could be relevant for the compound (E. V. Pimenova, Olga P. Krasnych, E. Goun, & D. Miles, 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, can influence a compound's applications. The work by Zabadal et al. (2001) on photoremovable protecting groups provides an example of how physical properties can be crucial for practical applications (M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, electrophilicity/nucleophilicity, and the presence of functional groups, is essential for predicting the behavior of complex organic molecules in chemical reactions. The work by Berzosa et al. (2011) on the synthesis of pyrimidine derivatives shows the importance of functional groups in determining chemical properties (X. Berzosa, S. Pettersson, J. Teixidó, & J. Borrell, 2011).
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups in Organic Synthesis
Research by Zabadal et al. (2001) on "2,5-Dimethylphenacyl Esters" discusses the use of dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids. This study highlights the potential application of such esters in organic synthesis and biochemistry, offering a method to control the release of carboxylic acids through light-mediated reactions (Zabadal et al., 2001).
Cyclocondensation Reactions in Heterocyclic Chemistry
Bonacorso et al. (2003) reported the synthesis of novel pyrimidinones through cyclocondensation reactions of trifluoroacetylated precursors with urea, showcasing the versatility of such reactions in creating heterocyclic compounds with potential biological activities (Bonacorso et al., 2003).
Diversity-Oriented Synthesis for Biological Applications
Berzosa et al. (2011) described the synthesis of pyrimidine derivatives from dimethyl 2-(methoxymethylene) pentanedioates, highlighting the importance of diversity-oriented synthesis approaches in discovering compounds with potential biological activities (Berzosa et al., 2011).
Advanced Synthesis Techniques for Heterocyclic Compounds
Further studies, such as those by Flores et al. (2013) and Xu & He (2010), explore advanced synthesis techniques for creating heterocyclic compounds and intermediates critical in pharmaceutical development and material science (Flores et al., 2013); (Xu & He, 2010).
Eigenschaften
IUPAC Name |
2-[4-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-12-6-5-7-17(13(12)2)25-21(27)16(20(26)24-23(25)30)10-15-8-9-18(19(11-15)31-4)32-14(3)22(28)29/h5-11,14H,1-4H3,(H,28,29)(H,24,26,30)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXPKWCGXMZJI-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)
![N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5499967.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)


![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)
